molecular formula C17H20ClN3 B13885790 3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

Cat. No.: B13885790
M. Wt: 301.8 g/mol
InChI Key: JFKLGEIDLNTHMB-UHFFFAOYSA-N
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Description

3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylbenzylamine and 2-aminobenzonitrile.

    Formation of Intermediate: The initial step involves the reaction of 2,6-dimethylbenzylamine with 2-aminobenzonitrile under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazoline ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Receptor Binding: It binds to certain receptors in the nervous system, modulating their activity and potentially providing therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine
  • 2,6-dimethylphenyl)-3-methylbutyric acid
  • N-(2,6-dimethylphenyl)-N’-methylformamidine

Uniqueness

3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

InChI

InChI=1S/C17H19N3.ClH/c1-12-6-5-7-13(2)15(12)11-20-10-14-8-3-4-9-16(14)19-17(20)18;/h3-9H,10-11H2,1-2H3,(H2,18,19);1H

InChI Key

JFKLGEIDLNTHMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CN2CC3=CC=CC=C3N=C2N.Cl

Origin of Product

United States

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